molecular formula C18H19N3O3 B2990452 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171866-30-0

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2990452
CAS RN: 1171866-30-0
M. Wt: 325.368
InChI Key: OPSDNEMOUPQSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MTU or ML-18 and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is its low toxicity and good bioavailability, making it suitable for use in various lab experiments. However, one of the limitations of this compound is its cost and availability, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand its effects on cancer cells, inflammation, and cognitive function.
2. Development of new synthetic methods for the production of this compound to improve its availability and reduce its cost.
3. Studies on the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
4. Investigation of the potential use of this compound in other fields, such as agriculture and environmental science.
Conclusion:
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a promising compound that has shown potential applications in various fields. This compound has been extensively studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in other fields.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves the reaction of 4-methoxyphenyl isocyanate with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be purified by various methods.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21-16-9-6-14(11-12(16)3-10-17(21)22)20-18(23)19-13-4-7-15(24-2)8-5-13/h4-9,11H,3,10H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSDNEMOUPQSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.